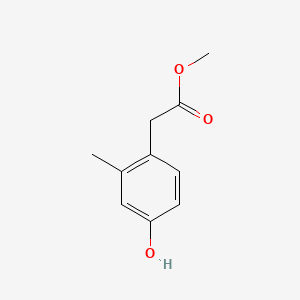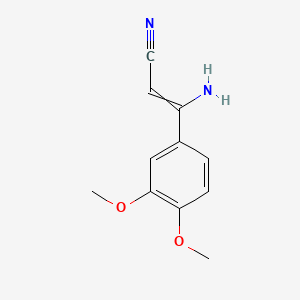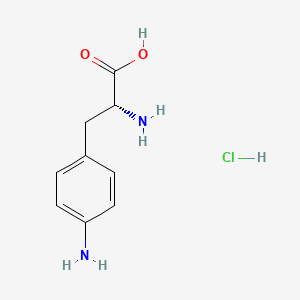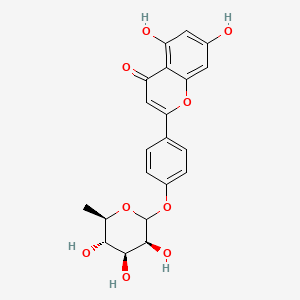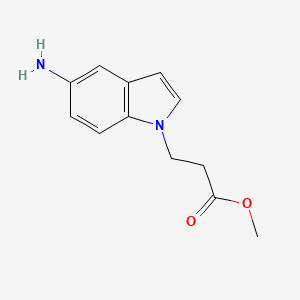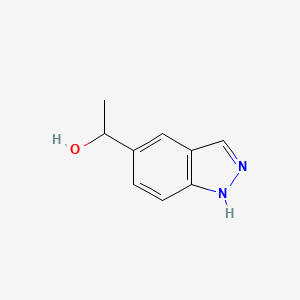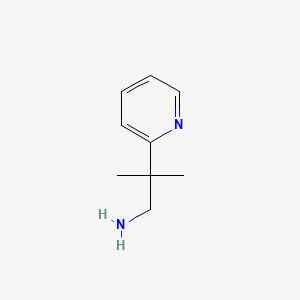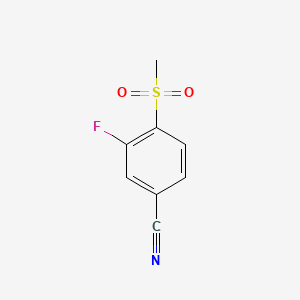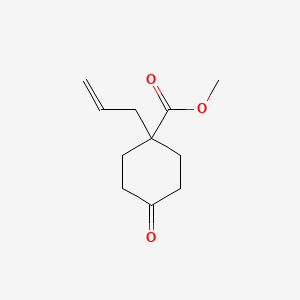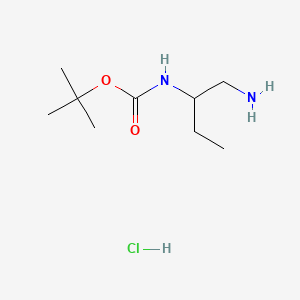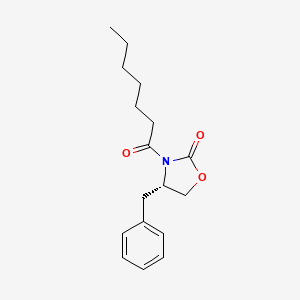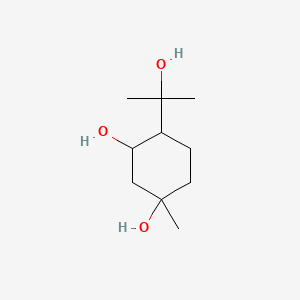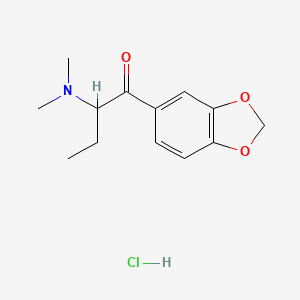
Dibutylone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylone, also known as bk-DMBDB, is a stimulant drug of the amphetamine, phenethylamine, and cathinone drug classes . It is structurally related to butylone, a designer drug that has been detected in products marketed as bath salts or plant food . Dibutylone has been reported in Europe and the US .
Molecular Structure Analysis
Dibutylone is a beta-keto variation of amphetamine-like substances . It is structurally related to butylone . The exact molecular structure can be found in scientific literature .Chemical Reactions Analysis
The metabolic profile of Dibutylone was mapped by in vitro incubation with human liver microsomes (HLM) . Butylone was confirmed as a metabolite of Dibutylone . Hydrogenation of the beta-ketone of Dibutylone resulted in the most prominent metabolite found in human specimens .Applications De Recherche Scientifique
Structural Analysis : A study by Wood, Bernal, and Lalancette (2017) described the structure of dibutylone hydrochloride as part of their work on designer cathinones. This research provides detailed insights into the molecular structure of dibutylone, which is vital for understanding its pharmacological and toxicological properties (Wood, Bernal, & Lalancette, 2017).
Toxicology and Metabolism : Krotulski, Mohr, Papsun, and Logan (2018) conducted a comprehensive study on dibutylone intoxications, its quantitative confirmations, and metabolism in human specimens. This research is crucial for forensic and medical professionals in identifying and understanding the effects of dibutylone in the body (Krotulski et al., 2018).
Pharmacological Effects : Glatfelter, Walther, Evans-Brown, and Baumann (2021) explored the interactions of dibutylone and its structural isomers with monoamine transporters in the brain, and their consequent effects on locomotor stimulation. Their findings contribute to the understanding of dibutylone's psychostimulant properties and potential risks (Glatfelter et al., 2021).
Analytical Differentiation : Liliedahl and Davidson (2021) developed methods for differentiating synthetic cathinone isomers, including dibutylone, using gas chromatography and mass spectrometry. This study enhances the ability of forensic laboratories to accurately identify substances like dibutylone in legal and medical investigations (Liliedahl & Davidson, 2021).
Identification Techniques : Wang et al. (2019) established a method to identify dibutylone in unknown samples using a combination of gas chromatography-mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy. This advancement is significant for the rapid and accurate identification of dibutylone in various contexts (Wang et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFASVUPHWNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylone hydrochloride | |
CAS RN |
17763-12-1 |
Source


|
| Record name | Dibutylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

